![molecular formula C16H10BrNO2 B5526160 4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5526160.png)
4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one
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Description
Synthesis Analysis
The synthesis of oxazol-5(4H)-ones typically involves the condensation of substituted aryl aldehydes with acetic anhydride in the presence of anhydrous sodium acetate. These compounds, including variations with bromophenyl groups, have been characterized using spectral techniques such as Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry (MS), and proton nuclear magnetic resonance (1H-NMR) (Bărbuceanu et al., 2020). Other synthetic approaches involve the use of 1,2,3,Tetrahydroisoquinoline for the synthesis of derivatives, highlighting the versatility of methods available for creating oxazol-5(4H)-one derivatives (Rao et al., 2020).
Molecular Structure Analysis
The molecular structure of oxazol-5(4H)-ones has been extensively studied through techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis. These analyses provide insights into the intermolecular interactions within the crystal structures, contributing to the understanding of their chemical reactivity and properties (Bakheit et al., 2023).
Chemical Reactions and Properties
Oxazol-5(4H)-ones participate in a variety of chemical reactions, demonstrating their reactivity and functional group transformations. For instance, they can react with 3,4-dithio-toluene in the presence of triethylamine, leading to the formation of new compounds (Tikdari & Fozooni, 2003). Additionally, cycloaddition reactions have been reported, facilitating the synthesis of new heterocyclic systems (Aly, 2003).
Scientific Research Applications
Nonlinear Optical Properties
4-Benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one and its derivatives have been studied for their nonlinear optical properties, which are crucial for applications in photonics and electronics. The research by Murthy et al. (2010) explored the synthesis and nonlinear optical study of 4-substituted benzylidene-2-phenyl oxazol-5-ones using Z-scan techniques. The study found that these compounds exhibit significant nonlinear optical properties due to their delocalized π-electron distribution, highlighting their potential for photonics applications (Murthy et al., 2010).
Antimicrobial Activity
Oxazol-5(4H)-one derivatives have shown promising antimicrobial activity. Rosca et al. (2020) synthesized new oxazolone compounds and assessed their cytotoxicity using Artemia salina and Daphnia magna organisms. Their in vitro antimicrobial activity was evaluated against Gram-positive and Gram-negative bacterial and fungal strains, demonstrating the potential of these compounds as antimicrobial agents (Rosca et al., 2020).
properties
IUPAC Name |
(4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-4-7-12(10-13)15-18-14(16(19)20-15)9-11-5-2-1-3-6-11/h1-10H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJPMXDJIZLSGY-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one |
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